molecular formula C14H19NO6S B2408703 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 701286-56-8

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2408703
CAS No.: 701286-56-8
M. Wt: 329.37
InChI Key: QLJUGYURRZUYCR-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a dimethoxyphenyl moiety

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S/c1-20-11-3-4-12(21-2)13(9-11)22(18,19)15-7-5-10(6-8-15)14(16)17/h3-4,9-10H,5-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJUGYURRZUYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of a piperidine derivative with a sulfonyl chloride, followed by the introduction of the carboxylic acid group through carboxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring may enhance binding affinity. The pathways involved in its action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-methanol: Contains a hydroxyl group instead of a carboxylic acid.

    1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-nitrile: Features a nitrile group in place of the carboxylic acid.

Uniqueness

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonyl and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Biological Activity

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring with a carboxylic acid group and a sulfonyl group attached to a dimethoxyphenyl moiety. The synthesis typically involves:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Sulfonyl Group : Accomplished via sulfonylation using sulfonyl chlorides.
  • Attachment of the Dimethoxyphenyl Moiety : Conducted through electrophilic aromatic substitution.
  • Carboxylation : The carboxylic acid group is introduced using carbon dioxide under specific conditions.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity.
  • Binding Affinity : The piperidine ring and carboxylic acid group enhance the compound's binding affinity and specificity.

Biological Activity Spectrum

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Studies have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.
  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzymes/OrganismsObserved Effects
AntibacterialE. coli, S. aureusInhibition of growth
Enzyme InhibitionAcetylcholinesterase (AChE), UreaseReduced enzymatic activity
Binding StudiesBovine Serum Albumin (BSA)Affinity measurements

Case Studies and Research Findings

  • Antibacterial Evaluation : A study assessed the antibacterial properties of related piperidine derivatives, demonstrating that compounds with similar structures exhibit significant antibacterial effects against multiple strains, highlighting the potential of sulfonylated piperidines in treating infections .
  • Enzyme Inhibition Studies : Research focusing on synthesized piperidine derivatives indicated that modifications in the sulfonyl group significantly affect enzyme inhibition efficacy. The findings suggest a promising avenue for developing new therapeutic agents targeting AChE for neurodegenerative diseases .
  • In Silico Predictions : Computer-aided evaluations have predicted that this compound could interact with various biological targets, indicating potential applications in treating cancer and central nervous system disorders .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-[(2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of piperidine-4-carboxylic acid derivatives using 2,5-dimethoxyphenylsulfonyl chloride. Key steps include controlling reaction temperature (e.g., 0–25°C) and using bases like triethylamine to neutralize HCl byproducts. Optimize yield by varying solvent polarity (e.g., dichloromethane or THF) and reaction time. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieve >95% purity . Monitor intermediates using TLC and confirm final structure via 1^1H/13^13C NMR and HRMS .

Q. Which analytical techniques are recommended for structural and purity characterization?

  • Methodological Answer : Use HPLC with a C18 column and mobile phase (e.g., methanol:buffer 65:35, pH 4.6 adjusted with acetic acid) to assess purity (>95%) and detect impurities . Confirm identity via FT-IR (sulfonyl S=O stretch ~1350–1160 cm1^{-1}) and NMR (1^1H: δ 3.8–4.2 ppm for piperidine protons, δ 6.8–7.3 ppm for aromatic protons). Mass spectrometry (ESI-MS) should match the exact mass (288.07799 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of dimethoxyphenyl substituents in biological activity?

  • Methodological Answer : Systematically modify the dimethoxyphenyl group (e.g., replacing methoxy with halogens or alkyl groups) and evaluate effects on target binding (e.g., serotonin receptors). Use radioligand displacement assays for affinity measurements and molecular docking (e.g., AutoDock Vina) to predict interactions with binding pockets. Compare results with analogs like 3,5-dimethylisoxazole derivatives to identify critical substituent positions . Validate hypotheses via in vitro functional assays (e.g., cAMP accumulation for GPCR activity).

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Assess logP (predicted ~0.28) to optimize solubility via salt formation (e.g., sodium carboxylate) or prodrug strategies . Conduct pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models. Use LC-MS/MS to identify metabolites and modify labile groups (e.g., methoxy to trifluoromethyl for metabolic stability) .

Q. How can computational modeling predict binding modes to targets like monoamine transporters?

  • Methodological Answer : Perform homology modeling of the target (e.g., serotonin transporter) using templates like PDB 5I73. Dock the compound using flexible ligand protocols in Schrödinger Suite, focusing on sulfonyl and carboxylate interactions with conserved residues (e.g., Lys/Arg in binding pockets). Validate predictions via mutagenesis (e.g., Ala-scanning of key residues) and correlate with IC50_{50} shifts .

Experimental Design & Data Analysis

Q. How to design a stability study under varying pH and temperature conditions?

  • Methodological Answer : Prepare solutions in buffers (pH 1–9) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days. Analyze degradation products via UPLC-MS and quantify using calibration curves. Identify hydrolytic cleavage points (e.g., sulfonamide bond) and propose stabilization methods (lyophilization, exclusion of light) .

Q. What statistical approaches are suitable for analyzing dose-response data in receptor binding assays?

  • Methodological Answer : Fit data to a sigmoidal dose-response curve (variable slope) using GraphPad Prism. Calculate EC50_{50}, Hill coefficient, and 95% confidence intervals. Compare potency between analogs via ANOVA with post-hoc Tukey test. Report p-values <0.05 as significant .

Contradiction Resolution

Q. How to address conflicting logP values reported in different studies?

  • Methodological Answer : Validate experimental logP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon or Molinspiration). Discrepancies may arise from ionization (carboxylate deprotonation at pH >4.2); adjust pH during measurements or use potentiometric titration .

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